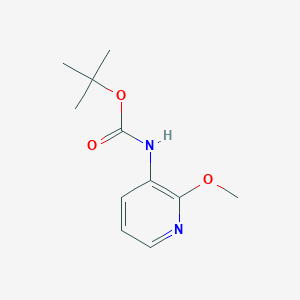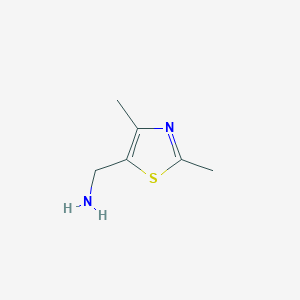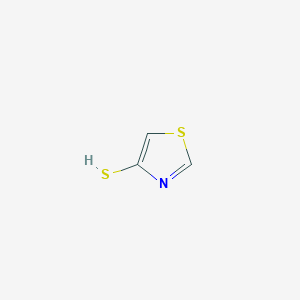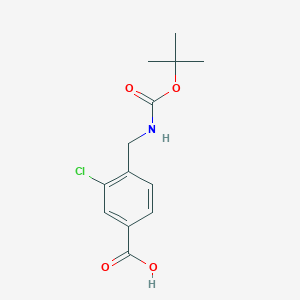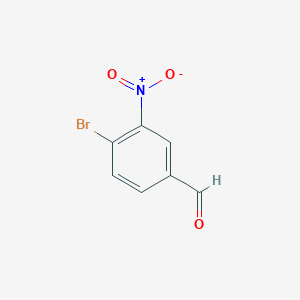![molecular formula C26H30S2Si2 B060849 3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol CAS No. 190841-58-8](/img/structure/B60849.png)
3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol’ is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the binaphthyl family and is a chiral molecule. Its unique structure and properties make it an attractive candidate for various applications, including organic synthesis, catalysis, and material science.
Mechanism Of Action
The mechanism of action of ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol’ is not fully understood. However, it is believed that its chiral structure plays a significant role in its activity. It has been shown to interact with various molecules, including metals, leading to the formation of chiral complexes. These complexes have been shown to catalyze various reactions, leading to the synthesis of chiral compounds.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol.’ However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound to handle in the laboratory. Additionally, it has been shown to be stable under various conditions, making it an attractive candidate for various applications.
Advantages And Limitations For Lab Experiments
The advantages of ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol’ for lab experiments include its unique properties, including its chiral structure and stability. Additionally, it is a safe compound to handle in the laboratory, making it an attractive candidate for various applications. The limitations of this compound include its limited solubility in some solvents, making it challenging to use in some reactions. Additionally, its high cost may limit its use in some laboratories.
Future Directions
There are several future directions for the research on ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol.’ These include exploring its potential applications in material science, including the synthesis of new materials with unique properties. Additionally, further research can be conducted on its mechanism of action and its potential applications in catalysis reactions. Finally, research can be conducted on the synthesis of new derivatives of this compound with improved properties.
Conclusion:
In conclusion, ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol’ is a unique compound with potential applications in various scientific research fields. Its chiral structure and stability make it an attractive candidate for various applications, including organic synthesis, catalysis, and material science. Further research is needed to explore its full potential and to synthesize new derivatives with improved properties.
Synthesis Methods
The synthesis of ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol’ involves several steps. The first step is the preparation of 1,1'-binaphthalene-2,2'-dithiol by reacting 1,1'-binaphthyl with sulfur in the presence of a catalyst. The second step involves the reaction of 1,1'-binaphthalene-2,2'-dithiol with trimethylsilyl chloride in the presence of a base to produce ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol.’ This synthesis method has been optimized to produce high yields of the compound.
Scientific Research Applications
The unique properties of ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol’ make it an attractive candidate for various scientific research applications. One of the most significant applications of this compound is in organic synthesis. It has been used as a chiral ligand in asymmetric catalysis reactions, leading to the synthesis of various chiral compounds. Additionally, it has been used as a building block in the synthesis of various materials, including polymers and liquid crystals.
properties
CAS RN |
190841-58-8 |
|---|---|
Product Name |
3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol |
Molecular Formula |
C26H30S2Si2 |
Molecular Weight |
462.8 g/mol |
IUPAC Name |
1-(2-sulfanyl-3-trimethylsilylnaphthalen-1-yl)-3-trimethylsilylnaphthalene-2-thiol |
InChI |
InChI=1S/C26H30S2Si2/c1-29(2,3)21-15-17-11-7-9-13-19(17)23(25(21)27)24-20-14-10-8-12-18(20)16-22(26(24)28)30(4,5)6/h7-16,27-28H,1-6H3 |
InChI Key |
NQCHTVIWYPODAH-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C(=C1S)C3=C(C(=CC4=CC=CC=C43)[Si](C)(C)C)S |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C(=C1S)C3=C(C(=CC4=CC=CC=C43)[Si](C)(C)C)S |
synonyms |
1,1-Binaphthalene-2,2-dithiol, 3,3-bis(trimethylsilyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



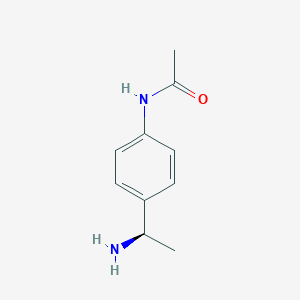
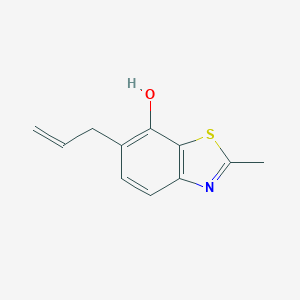
![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)
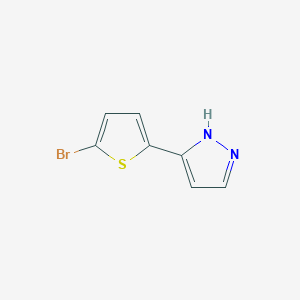
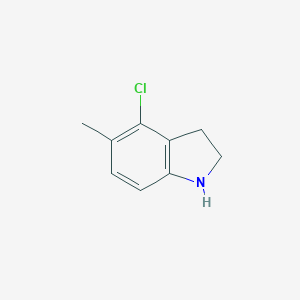
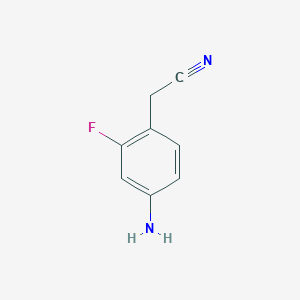
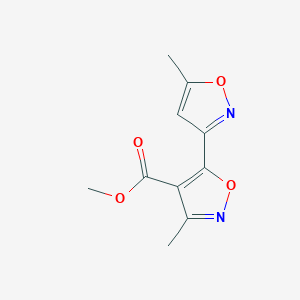
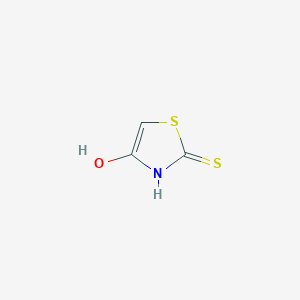
![Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B60790.png)
